molecular formula C8H11NO2S B14359948 O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate CAS No. 90279-71-3

O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate

Katalognummer: B14359948
CAS-Nummer: 90279-71-3
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: ZFVNLYTVNFBKNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate: is a chemical compound known for its unique structure and properties. It is also referred to as Ethyl 2-cyano-3-ethoxyacrylate or Ethyl (ethoxymethylene)cyanoacetate . This compound is characterized by its molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.

Analyse Chemischer Reaktionen

Types of Reactions: O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ethoxy group and cyano functionality make it versatile in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

90279-71-3

Molekularformel

C8H11NO2S

Molekulargewicht

185.25 g/mol

IUPAC-Name

O-ethyl 2-cyano-3-ethoxyprop-2-enethioate

InChI

InChI=1S/C8H11NO2S/c1-3-10-6-7(5-9)8(12)11-4-2/h6H,3-4H2,1-2H3

InChI-Schlüssel

ZFVNLYTVNFBKNA-UHFFFAOYSA-N

Kanonische SMILES

CCOC=C(C#N)C(=S)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.